This compound can be synthesized through several methods, primarily involving the esterification of corresponding carboxylic acids with tert-butyl alcohol. The synthesis often requires acid catalysts to facilitate the reaction under controlled conditions.
The synthesis of (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate typically involves the following steps:
The typical reaction conditions include:
The molecular structure of (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 193.24 g/mol |
InChI Key | VHHOANRGJDNEQY-SNAWJCMRSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C=CC1=CNC=C1 |
The compound features a double bond between the carbon atoms in the acrylate part, contributing to its reactivity in various chemical reactions.
(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate can undergo several significant chemical reactions:
The mechanisms of action for the reactions involving (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate can be summarized as follows:
(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate is expected to exhibit typical properties associated with esters:
The compound's reactivity is influenced by its functional groups:
(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate has various applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3